molecular formula C6H8N2O3S B2711038 (2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid CAS No. 137017-77-7

(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid

Cat. No. B2711038
M. Wt: 188.2
InChI Key: XYKLYPRADSXSFY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid” are not directly available in the literature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Thiazine and related compounds have been explored for their antimicrobial properties. For instance, the synthesis of formazans from a Mannich base related to thiazole derivatives demonstrated moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi (Sah et al., 2014). Similarly, benzothiazine derivatives were synthesized and screened for antibacterial and antifungal activity, showing significant results against strains like E. coli and Candida albicans (Kalekar et al., 2011).

Enzyme Inhibition and Medicinal Chemistry

Compounds structurally similar to "(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid" have been investigated for their potential as enzyme inhibitors and their relevance in medicinal chemistry. For example, perhydro-1,4-thiazepin-5-one derivatives were studied for their angiotensin-converting enzyme (ACE) inhibitory activity, providing insights into the structure-activity relationship vital for the development of ACE inhibitors (Yanagisawa et al., 1987).

Antioxidant Properties

The exploration of thiazolidine derivatives for their antimicrobial and antioxidant properties indicates the potential of thiazine-related compounds in the development of new therapeutic agents. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and evaluated for their antibacterial and antifungal activities, with some demonstrating weak to moderate activity (Abd Alhameed et al., 2019).

Plant Growth Regulators and Metabolites

Research on the metabolism of indole-3-acetic acid in Arabidopsis thaliana led to the identification of oxidative metabolites, providing insights into the plant's growth regulation mechanisms. This research is vital for understanding how structurally similar compounds might interact with biological systems (Kai et al., 2007).

Corrosion Inhibition

Amino acids, which share functional groups with the compound , have been studied for their corrosion inhibitive performance. This research underscores the potential application of such compounds in protecting materials against corrosion (Kaya et al., 2016).

Safety And Hazards

The safety and hazards associated with “(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid” are not explicitly mentioned in the available literature .

properties

IUPAC Name

2-(2-amino-4-oxo-5,6-dihydro-1,3-thiazin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-6-8-5(11)3(2-12-6)1-4(9)10/h3H,1-2H2,(H,9,10)(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKLYPRADSXSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N=C(S1)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid

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